molecular formula C28H25N3O5 B2982839 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1326829-99-5

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2982839
CAS No.: 1326829-99-5
M. Wt: 483.524
InChI Key: LSDSHGSFPUYPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H25N3O5 and its molecular weight is 483.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A study by Abu-Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel heterocyclic compounds, including derivatives related to the structure of 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide. These compounds were assessed for their potential as cyclooxygenase inhibitors and exhibited analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Imaging and Diagnostic Applications

Fookes et al. (2008) synthesized derivatives with structures similar to this compound, which showed high affinity for peripheral benzodiazepine receptors. These compounds were used in positron emission tomography studies for imaging and potentially diagnosing neurodegenerative disorders (Fookes et al., 2008).

Development of Anticancer Agents

Al-Sanea et al. (2020) researched the development of anticancer agents using a similar chemical structure. They tested the synthesized compounds on various cancer cell lines, finding that one compound showed significant growth inhibition against multiple cancer types (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-phenylethylamine with 2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-1(2H)-acetic acid ethyl ester followed by the reaction with N-(4-ethoxyphenyl)acetamide.", "Starting Materials": [ "2-phenylethylamine", "2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-1(2H)-acetic acid ethyl ester", "N-(4-ethoxyphenyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 2-phenylethylamine with 2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-1(2H)-acetic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form the intermediate 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-ethylacetamide.", "Step 2: Hydrolysis of the ethyl ester group in the intermediate using sodium hydroxide (NaOH) in water to form the corresponding carboxylic acid.", "Step 3: Reaction of the carboxylic acid with N-(4-ethoxyphenyl)acetamide in the presence of a coupling agent such as DCC and a catalyst such as DMAP in anhydrous DCM to form the final product 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide." ] }

CAS No.

1326829-99-5

Molecular Formula

C28H25N3O5

Molecular Weight

483.524

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C28H25N3O5/c1-2-35-21-14-12-20(13-15-21)29-24(32)18-31-25-22-10-6-7-11-23(22)36-26(25)27(33)30(28(31)34)17-16-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3,(H,29,32)

InChI Key

LSDSHGSFPUYPMK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.